molecular formula C10H7BrN2O3 B14906464 5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one

5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B14906464
M. Wt: 283.08 g/mol
InChI Key: JUZRHWNKMGGHEC-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5th position, a methyl group at the 1st position, and a nitro group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the quinoline ring.

    Bromination: Substitution of a hydrogen atom with a bromine atom.

    Methylation: Addition of a methyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogen substitution reactions, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 5-Bromo-1-methyl-3-aminoquinolin-2(1H)-one.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The nitro group may undergo bioreduction, generating reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methylquinolin-2(1H)-one: Lacks the nitro group.

    1-Methyl-3-nitroquinolin-2(1H)-one: Lacks the bromine atom.

    5-Bromo-3-nitroquinolin-2(1H)-one: Lacks the methyl group.

Uniqueness

5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the quinoline ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

5-bromo-1-methyl-3-nitroquinolin-2-one

InChI

InChI=1S/C10H7BrN2O3/c1-12-8-4-2-3-7(11)6(8)5-9(10(12)14)13(15)16/h2-5H,1H3

InChI Key

JUZRHWNKMGGHEC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C1=O)[N+](=O)[O-])C(=CC=C2)Br

Origin of Product

United States

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